



Application Notes and Protocols for the Structural Analysis of Isoviolanthin

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Compound of Interest		
Compound Name:	Isoviolanthin	
Cat. No.:	B1494805	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isoviolanthin is a flavonoid C-glycoside with demonstrated biological activities, including potential therapeutic effects in hepatocellular carcinoma.[1][2] The precise structural elucidation of **isoviolanthin** is crucial for understanding its structure-activity relationships and for quality control in drug development. This document provides detailed application notes and experimental protocols for the structural analysis of **isoviolanthin** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structural Identification of Isoviolanthin

The structure of **isoviolanthin** has been identified as apigenin-6-C-glucosyl-8-C-rhamnoside. The structural analysis relies on a combination of one- and two-dimensional NMR spectroscopy to determine the carbon skeleton and the connectivity of the sugar moieties, and mass spectrometry to ascertain the molecular weight and fragmentation patterns.

Data Presentation:

The quantitative NMR and MS data for **isoviolanthin** are summarized in the tables below for easy reference and comparison.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **Isoviolanthin**



Position	¹H NMR (400 MHz, DMSO- d ₆) δ [ppm] (J [Hz])	¹³ C NMR (101 MHz, DMSO- d ₆) δ [ppm]
Aglycone (Apigenin)		
2	-	164.52
3	6.80 (s, 1H)	102.82
4	-	182.64
5	13.91 (s, 1H)	161.66
6	-	107.59
7	-	162.69
8	-	105.44
9	-	155.54
10	-	103.58
1'	-	122.03
2'	8.03 (d, J = 8.8 Hz, 2H)	129.47
3'	6.90 (d, J = 8.8 Hz, 2H)	116.31
4'	-	157.65
5'	6.90 (d, J = 8.8 Hz, 2H)	116.31
6'	8.03 (d, J = 8.8 Hz, 2H)	129.47
6-C-Glucose		
1"	4.71 (d, J = 10.1 Hz, 1H)	73.80
2"	-	71.18
3"	-	79.18
4"	-	71.18
5"	-	82.32
6"	-	61.85



8-C-Rhamnose		
1'''	5.02 (d, J = 5.8 Hz, 1H)	74.90
2""	-	72.23
3'''	-	74.55
4'''	-	72.64
5'''	-	77.73
6'''	1.26 (d, J = 5.2 Hz, 3H)	18.67

Data sourced from Yang et al. (2018).[1]

Table 2: Mass Spectrometry Data for Isoviolanthin

Ionization Mode	Precursor Ion [M-H] ⁻ (m/z)	MS² Fragmentation Ions (m/z)
ESI-	577.1561	457.1133, 413.0853, 383.0763, 353.0665, 325.0714

Note: The fragmentation data for the isomeric compound violanthin is presented here as a reference, as detailed fragmentation data for **isoviolanthin** was not available in the searched literature. The fragmentation pattern is expected to be very similar.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments in the structural elucidation of **isoviolanthin**.

2.1. Sample Preparation

 Extraction: Isoviolanthin can be extracted from plant sources like Dendrobium officinale using methanol.[1]



- Purification: The crude extract is typically subjected to chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to isolate pure **isoviolanthin**.
- Sample for NMR: Dissolve approximately 5-10 mg of purified **isoviolanthin** in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Sample for MS: Prepare a stock solution of purified isoviolanthin in methanol at a concentration of 1 mg/mL. Further dilute with the mobile phase for analysis.

2.2. NMR Spectroscopy Protocol

- Instrument: Bruker Avance III HD 400 MHz Digital NMR Spectrometer or equivalent.
- Software: TopSpin, MestReNova, or similar NMR data processing software.
- Experiments:
 - ¹H NMR:
 - Pulse Program: zg30
 - Solvent: DMSO-d₆
 - Temperature: 298 K
 - Number of Scans: 16-64
 - Relaxation Delay: 2.0 s
 - Acquisition Time: 4.0 s
 - ¹³C NMR:
 - Pulse Program: zgpg30
 - Solvent: DMSO-d₆
 - Temperature: 298 K



Number of Scans: 1024-4096

Relaxation Delay: 2.0 s

Acquisition Time: 1.0 s

2D NMR (COSY, HSQC, HMBC):

 Utilize standard pulse programs available on the spectrometer for these experiments to establish proton-proton and proton-carbon correlations for unambiguous signal assignments.

2.3. Mass Spectrometry Protocol

- Instrument: Thermo Finnigan LCQ FLEET (or equivalent) equipped with an Electrospray Ionization (ESI) source.
- Software: Xcalibur or similar instrument control and data analysis software.
- Liquid Chromatography (LC) Conditions:
 - Column: A suitable C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.9 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient to achieve separation, for example, starting with a low percentage of B and gradually increasing.
 - Flow Rate: 0.2 mL/min.
 - Injection Volume: 5 μL.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Negative Electrospray Ionization (ESI-).
 - Capillary Voltage: 3.5 kV.



- Drying Gas Flow: 10 L/min.
- Drying Gas Temperature: 350 °C.
- MS Scan Range: m/z 100-1000.
- MS/MS Analysis: Select the precursor ion [M-H]⁻ (m/z 577.1) for collision-induced dissociation (CID). Vary collision energy to obtain optimal fragmentation for structural confirmation.

Visualizations

3.1. Experimental Workflow for Isoviolanthin Structural Elucidation

The following diagram illustrates the general workflow for the isolation and structural characterization of **isoviolanthin**.



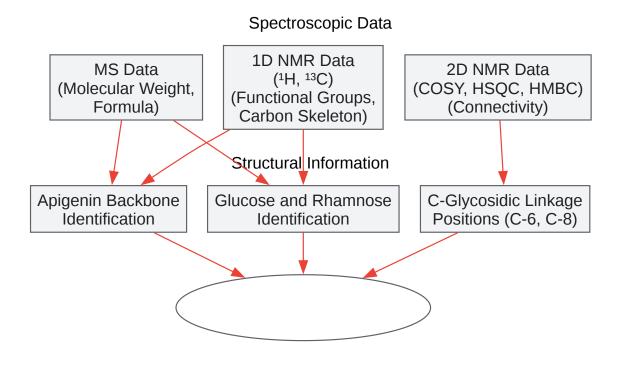
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Caption: Workflow for Isoviolanthin Analysis.

3.2. Logical Relationship for Structural Confirmation

This diagram shows the logical connections between the different spectroscopic data and the final confirmed structure of **isoviolanthin**.





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Caption: Structural Confirmation Logic.

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References

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 Epithelial⁻Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the
 TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Violanthin | C27H30O14 | CID 442665 PubChem [pubchem.ncbi.nlm.nih.gov]







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